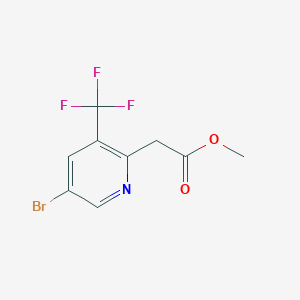

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the esterification of 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)isonicotinic acid

Uniqueness

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical syntheses compared to its analogs . The combination of the bromine and trifluoromethyl groups also imparts distinct electronic properties, making it a valuable intermediate in the development of novel compounds .

Biological Activity

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

- Molecular Formula : C₉H₇BrF₃NO₂

- Molecular Weight : 298.06 g/mol

- CAS Number : 1805222-37-0

- Boiling Point : 251.3 ± 35.0 °C (predicted) .

Synthesis

The synthesis of this compound involves several steps, including the use of diethyl malonate and various halogenated pyridines. A notable synthetic route includes the transformation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine into the desired ester through esterification reactions .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and biological activity .

Anti-Chlamydial Activity

Research has shown that derivatives with trifluoromethyl substituents demonstrate selective activity against Chlamydia species. In particular, compounds similar to this compound were found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells . The mechanism of action appears to involve disruption of bacterial cell integrity, making these compounds promising candidates for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. For instance, when this group is replaced with less electronegative substituents, a marked decrease in activity is observed. This suggests that electron-withdrawing groups may play a vital role in the mechanism by which these compounds exert their effects .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives, including this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics .

- Toxicity Assessment : Preliminary toxicity evaluations conducted on human cell lines indicated that this compound showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

Properties

IUPAC Name |

methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZAJSWULBLCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.